METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE
Overview
Description
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE is a complex organic compound with a molecular formula of C26H27NO6. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE involves multiple steps. One common method includes the reaction of 4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid with 4-(pyrrolidin-1-yl)phenyl ethyl ketone under specific conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of eco-friendly solvents and catalysts can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4,8-DIMETHYL-2-OXO-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-2H-CHROMEN-3-YL)ACETATE: is similar to other chromen derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the pyrrolidin-1-yl group and the ethoxy linkage, which confer distinct biological activities and chemical reactivity compared to other chromen derivatives .
Properties
IUPAC Name |
methyl 2-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]chromen-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-16-20-10-11-23(17(2)25(20)33-26(30)21(16)14-24(29)31-3)32-15-22(28)18-6-8-19(9-7-18)27-12-4-5-13-27/h6-11H,4-5,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQZTKPRATUOCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)N4CCCC4)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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